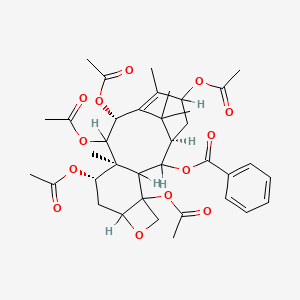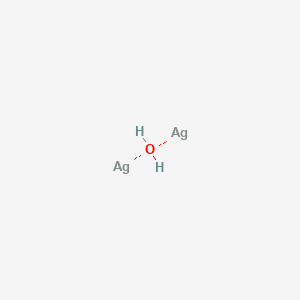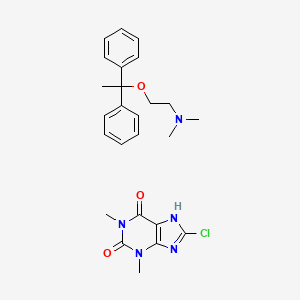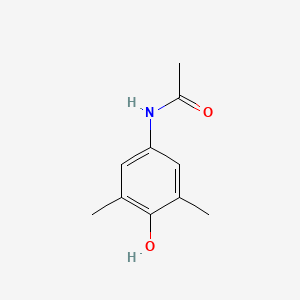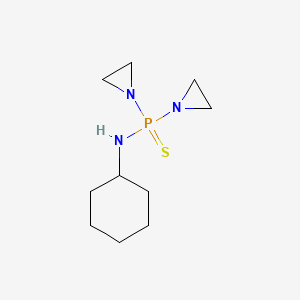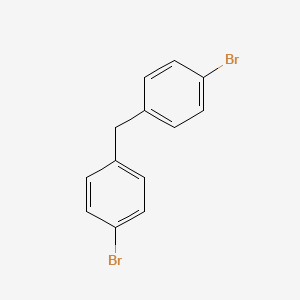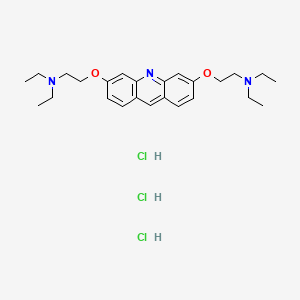
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is part of the acridine family, which is known for its ability to intercalate with DNA, making it useful in various biochemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride typically involves the reaction of acridine derivatives with diethylaminoethanol under controlled conditions. The process includes:
Starting Materials: Acridine derivatives and diethylaminoethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to mix the starting materials under controlled temperatures and pressures.
Automation: Automated systems ensure precise control over reaction conditions, leading to higher yields and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in DNA intercalation studies to understand DNA-protein interactions and gene expression.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit tumor cell growth.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
作用机制
The mechanism of action of 3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to:
Inhibition of DNA Replication: The compound prevents the replication of DNA by blocking the action of DNA polymerase.
Induction of Apoptosis: The disruption of DNA function can trigger programmed cell death (apoptosis) in cancer cells.
Activation of Immune Responses: The compound can stimulate the immune system, enhancing the activity of natural killer cells and macrophages
相似化合物的比较
Similar Compounds
3,6-bis(2-piperidinoethoxy)acridine trihydrochloride: Known for its immunomodulatory effects and ability to activate natural killer cells.
Tacrine: A derivative of acridine used to treat neurodegenerative disorders.
Uniqueness
3,6-bis(2-diethylaminoethoxy)acridine trihydrochloride is unique due to its specific structure, which allows for effective DNA intercalation and its potential applications in cancer therapy and immunomodulation. Its ability to induce apoptosis and stimulate immune responses makes it a valuable compound in medical research.
属性
CAS 编号 |
43129-68-6 |
|---|---|
分子式 |
C25H38Cl3N3O2 |
分子量 |
518.9 g/mol |
IUPAC 名称 |
2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine;trihydrochloride |
InChI |
InChI=1S/C25H35N3O2.3ClH/c1-5-27(6-2)13-15-29-22-11-9-20-17-21-10-12-23(19-25(21)26-24(20)18-22)30-16-14-28(7-3)8-4;;;/h9-12,17-19H,5-8,13-16H2,1-4H3;3*1H |
InChI 键 |
DSESQLDPDLRARD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC.Cl.Cl.Cl |
规范 SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCN(CC)CC.Cl.Cl.Cl |
同义词 |
3,6-bis(2-(diethylamino)ethoxy)acridine CL 90100 CL-90.100 CL-90100 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1199852.png)
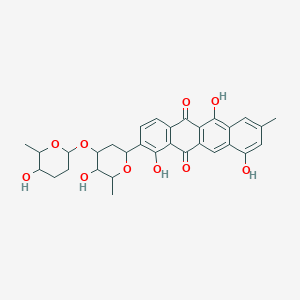
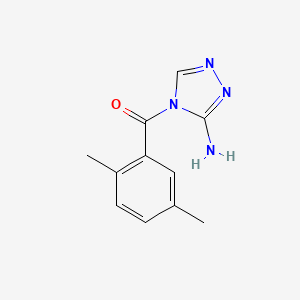
![(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl N-methylcarbamate](/img/structure/B1199858.png)
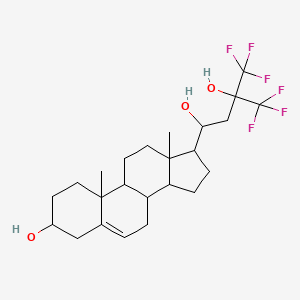
METHANONE](/img/structure/B1199860.png)
